molecular formula C9H17FO3 B15123709 (2,2-Diethoxy-1-fluorocyclobutyl)methanol

(2,2-Diethoxy-1-fluorocyclobutyl)methanol

Cat. No.: B15123709
M. Wt: 192.23 g/mol
InChI Key: AQWRRDSOBQPFDF-UHFFFAOYSA-N
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Description

(2,2-Diethoxy-1-fluorocyclobutyl)methanol is a chemical compound with the molecular formula C₉H₁₇FO₃ and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a fluorine atom and two ethoxy groups attached to a cyclobutyl ring, along with a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of (2,2-Diethoxy-1-fluorocyclobutyl)methanol typically involves the reaction of cyclobutyl intermediates with fluorinating agents and ethoxy groups. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve multi-step processes, including the preparation of cyclobutyl intermediates, fluorination, and subsequent ethoxylation.

Chemical Reactions Analysis

(2,2-Diethoxy-1-fluorocyclobutyl)methanol can undergo various chemical reactions, including:

Scientific Research Applications

(2,2-Diethoxy-1-fluorocyclobutyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Diethoxy-1-fluorocyclobutyl)methanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors . The ethoxy groups and methanol moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

(2,2-Diethoxy-1-fluorocyclobutyl)methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of a cyclobutyl ring, fluorine atom, and ethoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H17FO3

Molecular Weight

192.23 g/mol

IUPAC Name

(2,2-diethoxy-1-fluorocyclobutyl)methanol

InChI

InChI=1S/C9H17FO3/c1-3-12-9(13-4-2)6-5-8(9,10)7-11/h11H,3-7H2,1-2H3

InChI Key

AQWRRDSOBQPFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1(CO)F)OCC

Origin of Product

United States

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